3-chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide
CAS No.: 478261-89-1
Cat. No.: VC6847086
Molecular Formula: C11H15ClN2O3S
Molecular Weight: 290.76
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 478261-89-1 |
|---|---|
| Molecular Formula | C11H15ClN2O3S |
| Molecular Weight | 290.76 |
| IUPAC Name | 3-chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide |
| Standard InChI | InChI=1S/C11H15ClN2O3S/c1-11(2,7-12)10(15)14-8-3-5-9(6-4-8)18(13,16)17/h3-6H,7H2,1-2H3,(H,14,15)(H2,13,16,17) |
| Standard InChI Key | LQFYDLDXBHPIFO-UHFFFAOYSA-N |
| SMILES | CC(C)(CCl)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
3-Chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide has the molecular formula C₁₁H₁₅ClN₂O₃S and a molecular weight of 290.76–290.77 g/mol . Its IUPAC name reflects the substitution pattern: a propanamide backbone with chloro and dimethyl groups at the second carbon and a sulfamoylphenyl group at the nitrogen. The sulfamoyl moiety (–SO₂NH₂) and chloro-dimethyl configuration contribute to its polarity and reactivity .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS No. | 478261-89-1 | |
| Molecular Formula | C₁₁H₁₅ClN₂O₃S | |
| Molecular Weight (g/mol) | 290.76 (VulcanChem), 290.77 (PubChem) | |
| SMILES | CC(C)(CCl)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N |
Crystallographic and Conformational Analysis
While no crystal structure data exists for this specific compound, related sulfonamide-propanamide hybrids exhibit planar amide groups and intramolecular hydrogen bonds. For example, 3-chloro-N-(4-sulfamoylphenyl)propanamide (lacking dimethyl groups) forms an S(6) ring motif via C–H⋯O interactions and layered structures through N–H⋯O bonds . The dimethyl groups in 3-chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide likely introduce steric hindrance, altering packing efficiency and hydrogen-bonding networks compared to simpler analogs .
Synthesis and Industrial Production
Reaction Pathways and Optimization
The synthesis involves a multi-step sequence starting with pivalic acid derivatives. Key steps include:
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Chlorination: Introduction of the chloro group at the β-position using agents like thionyl chloride or phosphorus pentachloride.
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Sulfamoylation: Coupling the chloro-dimethylpropanoyl chloride with 4-aminobenzenesulfonamide under basic conditions (e.g., pyridine or triethylamine) .
Industrial-scale production employs continuous flow reactors to enhance yield (typically >85%) and minimize by-products like unreacted sulfonamide or dimerized intermediates.
Table 2: Typical Synthesis Conditions
| Parameter | Condition | Source |
|---|---|---|
| Chlorinating Agent | PCl₅ or SOCl₂ | |
| Coupling Base | Pyridine/Triethylamine | |
| Temperature | 0–5°C (chlorination), 25–40°C (coupling) | |
| Solvent | Dichloromethane/Tetrahydrofuran |
Purification and Quality Control
Post-synthesis purification uses recrystallization from ethanol-water mixtures or column chromatography (silica gel, ethyl acetate/hexane eluent). Purity is verified via HPLC (≥98%) and NMR spectroscopy .
Industrial and Research Applications
Pharmaceutical Intermediate
This compound is a precursor to:
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Anticancer agents: Modified to target hypoxic tumor microenvironments via CA inhibition .
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Anticonvulsants: Sulfonamide moieties modulate GABAergic neurotransmission .
Agrochemical Development
In agrochemistry, it serves as a scaffold for herbicides and fungicides, leveraging its sulfamoyl group’s ability to inhibit plant acetolactate synthase.
Comparative Analysis with Structural Analogs
Table 3: Comparison with Related Sulfonamides
The dimethyl groups in 3-chloro-2,2-dimethyl-N-(4-sulfamoylphenyl)propanamide confer greater metabolic stability compared to non-alkylated analogs, as evidenced by prolonged half-lives in rodent pharmacokinetic studies .
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